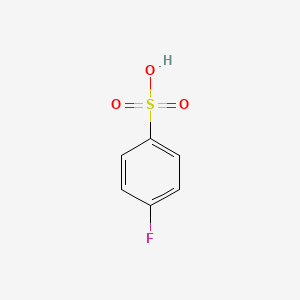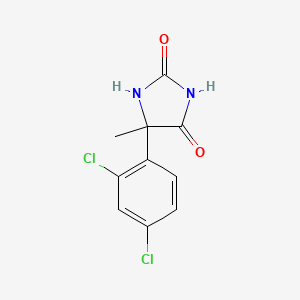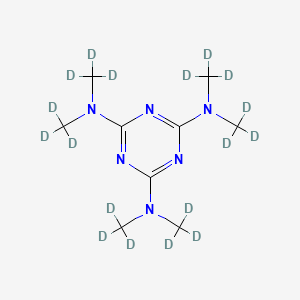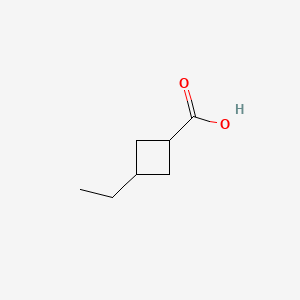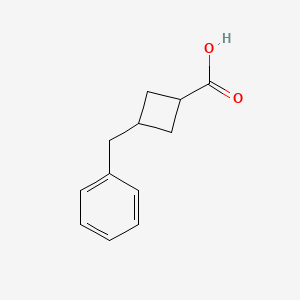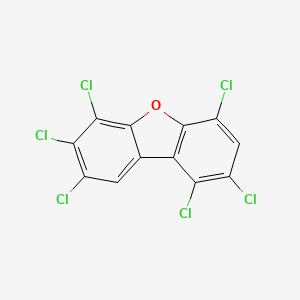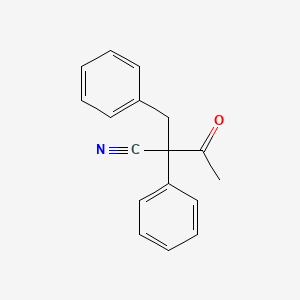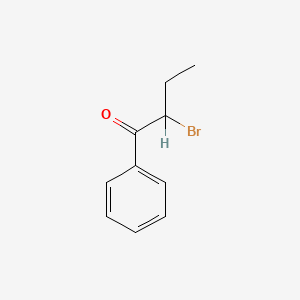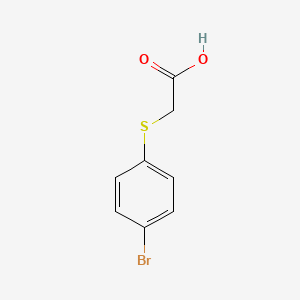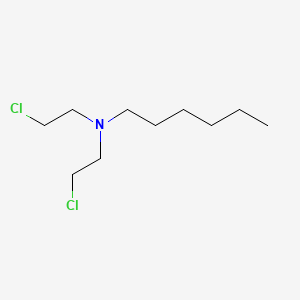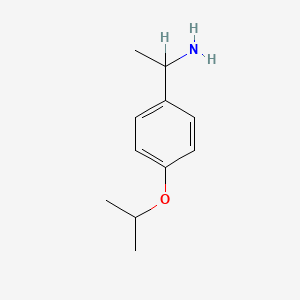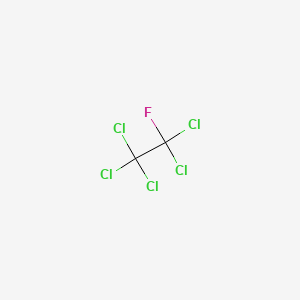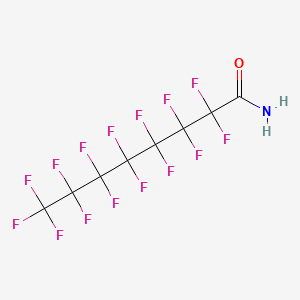
全氟辛酰胺
描述
Perfluorooctanamide is a compound that is part of a larger group of chemicals known as perfluoroalkanesulfonamides. These compounds are of environmental concern due to their presence in the atmosphere and their potential to contribute to pollution in remote locations through atmospheric transport and oxidation. They can lead to the formation of perfluorocarboxylates (PFCA) and perfluorooctanesulfonate (PFOS), which are persistent environmental pollutants .
Synthesis Analysis
The synthesis of perfluorooctanamide and related compounds involves the reaction of perfluoroalkanesulfonyl fluoride with primary or secondary amines. This process can yield a variety of N-alkylated perfluorooctanesulfonamides. Additionally, perfluorooctanesulfonamidoethanols can be obtained from these N-alkyl perfluoroalkanesulfonamides through alkylation with bromoethanol or via a two-step process involving alkylation with acetic acid 2-bromo-ethyl ester followed by hydrolysis. The synthesis of perfluorooctanesulfonamide itself can be achieved from perfluorooctanesulfonyl fluoride via the azide, followed by reduction with Zn/HCl .
Molecular Structure Analysis
The molecular structure of perfluorooctanamide exhibits significant double bond character in the S-N bond, which leads to a considerable rotational barrier around this bond. This double bond character results in a preferred conformation where the N-alkyl groups are oriented opposite to the perfluorooctyl group to minimize steric crowding. The crystal structures of N-ethyl and N,N-diethyl perfluorooctanesulfonamide have been determined, showing the aforementioned characteristics .
Chemical Reactions Analysis
Perfluorooctanamide-related compounds, such as N-ethyl perfluorobutanesulfonamide, undergo oxidation reactions initiated by chlorine atoms and OH radicals. The primary products of chlorine atom initiated oxidation include ketones, aldehydes, and other partially identified products. These reactions suggest a plausible route by which perfluorooctanesulfonamides may serve as atmospheric sources of PFCAs. Notably, perfluorobutanesulfonate was not detected in significant amounts, but perfluoroalkanecarboxylates were observed in all samples, indicating the transformation of these compounds in the atmosphere .
Physical and Chemical Properties Analysis
Perfluorooctanamide and its derivatives are characterized by their resistance to wet and dry deposition, which allows them to have an atmospheric lifetime of 20-50 days. This enables substantial long-range atmospheric transport. The rate constants for reactions with chlorine atoms and OH radicals have been determined, indicating that reactions with OH radicals will be dominant in the troposphere. The physical and chemical properties of these compounds, such as their atmospheric reactivity and transport potential, make them of particular interest in environmental studies .
科学研究应用
-
Effects on Soil Microbial Community
- Application : This study investigates the effects of PFOA and PFOS on soil microorganisms .
- Methods : Microbial community structure and microbe–microbe relationships were investigated by high-throughput sequencing and co-occurrence network analysis .
- Results : The exposure of PFASs substantially changed the compositions of soil microbial communities, leading to the enrichment of more PFASs-tolerant bacteria, such as Proteobacteria, Burkholderiales, and Rhodocyclales .
-
Risk Assessment in Surface Water
- Application : This study presents a comprehensive application of the probabilistic risk assessment methodology for PFOA and PFOS .
- Methods : Individual predicted no-effect concentration (PNEC) and the sensitivities for taxonomic groups of primary producers, invertebrates, and vertebrates were derived by the species sensitivity distributions method .
- Results : The probabilities of exposure concentrations exceeding 5th percentile toxicity value of the chronic data for all aquatic organisms were 1.65% for PFOA and 1.23% for PFOS, respectively, suggesting a low probability of effects to aquatic organisms .
-
- Application : The International Agency for Research on Cancer (IARC) evaluated the carcinogenicity of PFOA and PFOS .
- Methods : A Working Group of 30 international experts from 11 countries reviewed the extensive published literature .
- Results : PFOA was classified as carcinogenic to humans (Group 1), and PFOS was classified as possibly carcinogenic to humans (Group 2B) .
-
- Application : PFOA and PFOS have been widely used in some firefighting foams, particularly in airport and military firefighting operations .
- Methods : These chemicals are used in aqueous film-forming foams (AFFFs) to suppress fires .
- Results : While effective in firefighting, these chemicals are persistent in the environment and can lead to contamination .
-
- Application : PFOS has applications in the fabrication of imaging devices, semiconductors; in photolithography and electroplating; and in insulation, dyes, and ink .
- Methods : These chemicals are used in various industrial processes due to their unique properties .
- Results : While these applications have proven useful, the environmental persistence and potential health effects of these chemicals have led to increasing regulatory restrictions .
-
- Application : PFOA and PFOS have been used in a wide range of applications, such as aerosol propellants, solvents, pesticides, antifoaming agents, surface treatments for household products, textiles, leather, masonry, and paper and board, including food packaging .
- Methods : These chemicals are used to confer stain, oil, and water resistance on household products, carpets, textiles, leather products, and food and feed packaging .
- Results : Despite their widespread use, concerns about their environmental persistence and potential health effects have led to increasing regulatory restrictions .
-
- Application : PFOA and PFOS have been used in a wide range of applications, such as fluoropolymer production .
- Methods : These chemicals are used in the production of fluoropolymers due to their unique properties .
- Results : While these applications have proven useful, the environmental persistence and potential health effects of these chemicals have led to increasing regulatory restrictions .
-
- Application : PFOS has applications in the fabrication of imaging devices, semiconductors .
- Methods : These chemicals are used in various industrial processes due to their unique properties .
- Results : Despite their widespread use, concerns about their environmental persistence and potential health effects have led to increasing regulatory restrictions .
-
Photolithography and Electroplating
- Application : PFOS is used in photolithography and electroplating .
- Methods : These chemicals are used in various industrial processes due to their unique properties .
- Results : Despite their widespread use, concerns about their environmental persistence and potential health effects have led to increasing regulatory restrictions .
-
- Application : PFOS is used in insulation, dyes, and ink .
- Methods : These chemicals are used in various industrial processes due to their unique properties .
- Results : Despite their widespread use, concerns about their environmental persistence and potential health effects have led to increasing regulatory restrictions .
-
Aerosol Propellants and Solvents
- Application : PFOA and PFOS have been used as aerosol propellants and solvents .
- Methods : These chemicals are used in various industrial processes due to their unique properties .
- Results : Despite their widespread use, concerns about their environmental persistence and potential health effects have led to increasing regulatory restrictions .
-
Pesticides and Antifoaming Agents
- Application : PFOA and PFOS have been used in pesticides and antifoaming agents .
- Methods : These chemicals are used in various industrial processes due to their unique properties .
- Results : Despite their widespread use, concerns about their environmental persistence and potential health effects have led to increasing regulatory restrictions .
安全和危害
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMUDSKJLAUMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195123 | |
| Record name | Perfluorooctanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctanamide | |
CAS RN |
423-54-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorooctanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorooctanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


